N-(3-butoxypropyl)-3-chlorobenzamide -

N-(3-butoxypropyl)-3-chlorobenzamide

Catalog Number: EVT-4822263
CAS Number:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Anti-cancer activity: Benzamide derivatives have shown promise as anti-cancer agents []. Further investigations into N-(3-butoxypropyl)-3-chlorobenzamide's effects on various cancer cell lines could be worthwhile.
  • Anti-inflammatory activity: Research suggests that certain benzamide derivatives possess anti-inflammatory properties []. Exploring the potential of N-(3-butoxypropyl)-3-chlorobenzamide in this domain might yield valuable insights.
  • Antimicrobial activity: Some benzamide derivatives have demonstrated antimicrobial activities []. It would be interesting to investigate whether N-(3-butoxypropyl)-3-chlorobenzamide exhibits similar effects.

N-(Allylcarbamothioyl)-3-chlorobenzamide (BATU-02)

Compound Description: BATU-02 is a thiourea derivative investigated for its biological activity, particularly its potential as an anticancer agent. Molecular docking studies suggested that BATU-02 exhibits higher biological activity compared to 5-fluorouracil (5-FU) against the epidermal growth factor receptor (EGFR). [] Cytotoxicity tests on the human breast cancer cell line (T47D) showed that BATU-02 had an IC50 value of 128 μg/mL, demonstrating greater potency than 5-FU (IC50 = 213 μg/mL). []

N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)

Compound Description: Similar to BATU-02, BATU-04 is a thiourea derivative studied for its potential anticancer properties. Molecular docking revealed a smaller re-rank score for BATU-04 than 5-FU against EGFR, suggesting higher biological activity. [] Additionally, BATU-04 displayed potent cytotoxicity against the T47D breast cancer cell line with an IC50 value of 86 μg/mL, outperforming 5-FU. []

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide

Compound Description: This compound, characterized by X-ray crystallography, forms chains through π-π stacking interactions in its solid state. [] It belongs to a series of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides bearing various substituents on the benzamide ring. []

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide

Compound Description: This benzamide derivative was structurally characterized by X-ray crystallography. In its crystal structure, the molecules are linked into chains via C-H...π hydrogen bonds. []

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide

Compound Description: This compound, characterized by X-ray crystallography, forms complex sheets through C-H...O and C-H...π hydrogen bonds in its solid state. [] It is part of a series of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different benzamide ring substituents. []

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide

Compound Description: This benzamide derivative, crystallizing with Z' = 2 in the space group P-1, forms centrosymmetric tetramers through a combination of C-H...O and C-H...π hydrogen bonds. []

N-(Benzothiazol-2-yl)-3-chlorobenzamide

Compound Description: This compound exists in its amide form in the solid state. It features intermolecular N—H⋯N hydrogen bonds, leading to the formation of scissor-like R 2 2(8) dimers. []

N-(4-Chlorobenzoyl)-N'-(4-substitutedbenzylidene)benzohydrazides (Series 4a-j)

Compound Description: This series of 4-thiazolidinones were synthesized and characterized through spectroscopic methods (FTIR, 1H NMR, 13C NMR, 13C NMR –DEPT, and ESIMS). [] These compounds were evaluated for their antibacterial activity against Gram-positive bacteria, Staphylococcus aureus, and Gram-negative bacteria, Pseudomonas aeruginosa. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist. Its structure was characterized by ¹H NMR, ¹³C NMR, and MS techniques. []

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride (PNU-282,987)

Compound Description: PNU-282,987 is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), exhibiting potential for treating schizophrenia and sensory gating deficits. It enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. [, , , , ]

N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (4e)

Compound Description: This compound is a potent inhibitor of PI3K and mTOR, demonstrating significant anticancer activity against various human cancer cell lines, including osteosarcoma (MG-63), liver cancer (HepG2), lung cancer (A549), and cervical cancer (HeLa). [] Notably, it exhibits higher potency against MG-63 cells and is non-toxic to normal cells (BEAS-2B and MCF 10A). []

N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-chlorobenzamide (4f)

Compound Description: This compound is a potent dual inhibitor of PI3K and mTOR, exhibiting significant anticancer activity against various human cancer cell lines. []

4-Bromo-N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide (4g)

Compound Description: This compound shows potent inhibitory activity against PI3K and mTOR, displaying significant anticancer activity against human cancer cell lines. []

N-(2-amino­eth­yl)‐p‐chloro­benzamide hydrochloride (Ro16‐6491)

Compound Description: Ro16‐6491 is a known monoamine oxidase B inhibitor. Structural comparisons have been drawn between Ro16‐6491 and pargyline, another irreversible MAO-B inhibitor. []

N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide dihydrochloride (Metoclopramide)

Compound Description: Metoclopramide is a benzamide derivative known for its antiemetic properties. It has been shown to stimulate gastric emptying and intestinal motility. [, , , ]

4-Amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6- yl)-2- ethoxybenzamide (96)

Compound Description: Compound 96 is a potent serotonin-3 (5-HT3) receptor antagonist. It exhibits strong antagonistic activity without significant affinity for the 5-HT4 receptor. []

4-amino-5-chloro-N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogue 103

Compound Description: This benzamide derivative acts as a potent serotonin-3 (5-HT3) receptor antagonist. It displays potent antagonistic activity without binding to the 5-HT4 receptor. []

N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n)

Compound Description: Compound 4n exhibits potent antitumor activity against human colon cancer (HT29) and lung cancer (A549) cells. []

N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h)

Compound Description: Compound 4h demonstrates moderate antibacterial activity against a range of tested bacteria. []

N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i)

Compound Description: Compound 4i exhibits moderate antibacterial activity against several tested bacterial strains. []

N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o)

Compound Description: Compound 4o shows moderate antibacterial activity against a variety of tested bacteria. []

N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c)

Compound Description: Compound 5c demonstrates potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. []

N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluro methylbenzamide (5n)

Compound Description: Compound 5n displays potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. []

N-[[[4-(trifluoromethoxy)phenyl] amino] carbonyl]-2-chlorobenzamide (BAY SIR 8514)

Compound Description: BAY SIR 8514 is a moult-inhibiting insect growth regulator with activity against the spruce budworm (Choristoneura fumiferana). []

N-[[[5-(4-bromophenyl)-6-methylpyrazinyl] amino] carbonyl]-2-chlorbenzamide (LY-127603)

Compound Description: LY-127603 acts as a moult-inhibiting insect growth regulator, displaying activity against the spruce budworm. []

2,6-dimethoxy-N-[5-[4-(pentafluorethoxy)phenyl]-1,3,4-thiadiazol-2-yl] benzamide (LY-131215)

Compound Description: LY-131215 functions as a moult-inhibiting insect growth regulator, demonstrating activity against the spruce budworm. []

N-(2-chloro-pyrid-3-yl)-4-chlorobenzamide (CPC)

Compound Description: CPC is a bidentate ligand that coordinates through the pyridinic nitrogen and amidic oxygen atoms, forming complexes with Ni(II) and Cu(II). []

N-(3,5-dichloro-pyrid-2-yl)-benzamide (DCB)

Compound Description: DCB is a bidentate ligand that coordinates via its pyridinic nitrogen and amidic oxygen atoms, forming complexes with Ni(II) and Cu(II). []

N-(3-chloro-pyrid-2-yl)-furylamide (CPF)

Compound Description: CPF acts as a bidentate ligand, coordinating through its pyridinic nitrogen and amidic oxygen atoms to form complexes with Ni(II) and Cu(II). []

Methyl 2-(3-chlorobenzamido)benzoate

Compound Description: In the solid state, this compound features an intramolecular N—H⋯O hydrogen bond and forms dimers through weak C—H⋯O and C—H⋯Cl hydrogen bonds. []

((3-Chlorobenzamido)methyl)triethylammonium Chloride

Compound Description: This compound was synthesized by reacting N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone and characterized using various spectroscopic techniques (1H-NMR, 13C-NMR, FTIR, and Mass spectroscopy). []

Properties

Product Name

N-(3-butoxypropyl)-3-chlorobenzamide

IUPAC Name

N-(3-butoxypropyl)-3-chlorobenzamide

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H20ClNO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17)

InChI Key

RBIYCMWMJBHLAJ-UHFFFAOYSA-N

SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.